2-Chloro-4'-fluoroacetophenone

Catalog No.
S603321
CAS No.
456-04-2
M.F
C8H6ClFO
M. Wt
172.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4'-fluoroacetophenone

CAS Number

456-04-2

Product Name

2-Chloro-4'-fluoroacetophenone

IUPAC Name

2-chloro-1-(4-fluorophenyl)ethanone

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

InChI

InChI=1S/C8H6ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2

InChI Key

UJZWJOQRSMOFMA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CCl)F

Synonyms

2-Chloro-1-(4-fluorophenyl)ethanone; 2-Chloro-4’-fluoroccetophenone; 2-Chloro-1-(4-fluorophenyl)-1-ethanone; 2-Chloro-1-(4’-fluorophenyl)ethanone; 2-Chloro-4’-fluoroacetophenone; 2’-Chloro-4-fluoroacetophenone; 4’-Fluoro-2-chloroacetophenone; Chlorom

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)F

The exact mass of the compound 2-Chloro-4'-fluoroacetophenone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-4'-fluoroacetophenone is a highly versatile alpha-halo ketone primarily utilized as an electrophilic building block in the synthesis of fluorinated heterocycles, including imidazoles, thiazoles, and pyrazines. Featuring a para-fluoro substituent that enhances metabolic stability in pharmaceutical active pharmaceutical ingredients (APIs) and an alpha-chloro group that enables rapid nucleophilic displacement, this compound bridges the gap between reactivity and process stability. Commercially, it is prioritized over its unhalogenated or brominated analogs due to its favorable balance of cost-efficiency, solid-state stability (melting point 47–50 °C), and reliable performance in cyclization reactions. It serves as a critical intermediate in the scalable production of advanced pharmaceutical candidates, such as antimalarial agents and anti-inflammatory drugs, where controlling raw material costs and minimizing hazardous handling steps are paramount[1].

Substituting 2-Chloro-4'-fluoroacetophenone with generic alternatives introduces significant process and economic liabilities. Using the unhalogenated 4'-fluoroacetophenone necessitates an in-house alpha-halogenation step, requiring the handling of highly corrosive reagents like sulfuryl chloride or chlorine gas, which increases reactor degradation and safety overhead. Conversely, defaulting to the highly reactive 2-bromo-4'-fluoroacetophenone (CAS 403-29-2) dramatically inflates raw material costs—often exceeding $110/kg at scale—while introducing severe lachrymatory hazards and lower thermal stability during storage. Process development studies have demonstrated that the chloro-analog provides comparable yields in critical cyclization steps (such as Bredereck imidazole synthesis) while reducing cumulative API raw material costs by over 20%, making it the strictly superior choice for cost-sensitive, large-scale manufacturing[1].

Raw Material Cost (RMC) Reduction in API Manufacturing

In the scalable synthesis of advanced pharmaceutical intermediates, raw material costs are heavily dictated by the choice of alpha-halo ketone. Technoeconomic analysis reveals that 2-bromo-4'-fluoroacetophenone is a high-cost driver, priced at approximately $119/kg at scale. Substituting this baseline precursor with 2-chloro-4'-fluoroacetophenone directly contributes to a 23% reduction in cumulative API raw material costs without requiring extensive route redesign [1].

Evidence DimensionCumulative API Raw Material Cost Reduction
Target Compound Data2-Chloro-4'-fluoroacetophenone (Yields 23% overall RMC reduction in target API)
Comparator Or Baseline2-Bromo-4'-fluoroacetophenone (~$119/kg, baseline cost driver)
Quantified Difference23% reduction in cumulative API raw material cost
ConditionsPilot-scale process development for antimalarial API intermediate (Medicines for All Institute)

Procuring the chloro-analog instead of the bromo-analog fundamentally improves the profit margins and scalability of commercial API manufacturing.

Yield Retention in Bredereck Imidazole Synthesis

A common concern when switching from an alpha-bromo to an alpha-chloro ketone is a potential drop in reactivity and yield. However, process development data demonstrates that 2-chloro-4'-fluoroacetophenone is a fully viable substrate for Bredereck imidazole synthesis, consistently providing the cyclized intermediate in comparable isolated yields (~45% under baseline conditions) and >98% purity, mirroring the performance of the more expensive bromine analogue [1].

Evidence DimensionIsolated Yield and Purity in Imidazole Cyclization
Target Compound Data2-Chloro-4'-fluoroacetophenone (~45% yield, >98% purity)
Comparator Or Baseline2-Bromo-4'-fluoroacetophenone (~45% yield)
Quantified DifferenceStatistically equivalent yield and purity
ConditionsBredereck imidazole synthesis using formamide, optimized for decagram-scale

Buyers can transition to the more cost-effective chloro-precursor without sacrificing downstream yield or product purity in heterocycle formation.

Elimination of Hazardous In-House Halogenation

Utilizing the unhalogenated precursor, 4'-fluoroacetophenone (a liquid at room temperature, melting point 4 °C) , requires an aggressive in-house alpha-chlorination step. This typically involves sulfuryl chloride or chlorine gas, which generates stoichiometric amounts of corrosive HCl gas, necessitating specialized Hastelloy reactors and scrubbers. Procuring pre-synthesized 2-chloro-4'-fluoroacetophenone (a solid with a melting point of 47–50 °C) bypasses this hazardous step entirely, delivering a stable reagent ready for immediate nucleophilic substitution or cyclization .

Evidence DimensionSynthetic Step Count and Hazardous Gas Generation
Target Compound Data2-Chloro-4'-fluoroacetophenone (0 additional steps, 0 in-house HCl generated)
Comparator Or Baseline4'-Fluoroacetophenone (1 additional step, stoichiometric HCl generation)
Quantified DifferenceEliminates 1 highly corrosive synthetic step
ConditionsStandard industrial scale-up conditions

Outsourcing the halogenation step by purchasing the alpha-chloro compound reduces in-house equipment corrosion and simplifies environmental health and safety (EHS) compliance.

Cost-Optimized Synthesis of Fluorinated Imidazoles and Thiazoles

Driven by its comparable reactivity and significantly lower cost profile versus the bromo-analog, 2-chloro-4'-fluoroacetophenone is the optimal precursor for large-scale Hantzsch thiazole and Bredereck imidazole syntheses. It is particularly suited for producing advanced pharmaceutical intermediates where raw material cost (RMC) constraints are critical[1].

Development of CNS and Antimalarial APIs

The compound is utilized to introduce the 4-fluorophenyl moiety, a structural feature known to enhance metabolic stability and lipophilicity in drug candidates. Its reliable purity (>98%) and stable solid form make it ideal for the telescoped synthesis of complex polycyclic APIs, such as imidazolopiperazines [1].

Agrochemical Active Ingredient Manufacturing

In the formulation of crop protection agents, such as specialized fungicides and herbicides, the compound serves as a stable electrophile. Its use avoids the severe lachrymatory hazards and higher costs associated with alpha-bromo ketones, allowing for safer handling and better economics during pilot-plant scale-up and commercial manufacturing [1].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (66.42%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (70.9%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (29.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (64.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (64.18%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (29.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (64.18%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (29.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H410 (64.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

456-04-2

Wikipedia

2-chloro-4'-fluoroacetophenone

Dates

Last modified: 08-15-2023

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